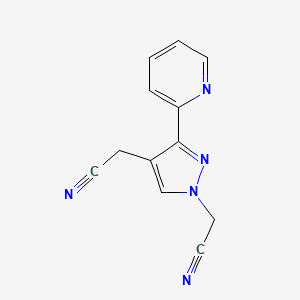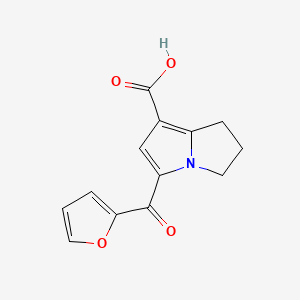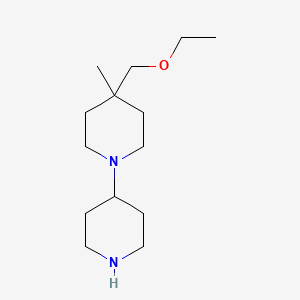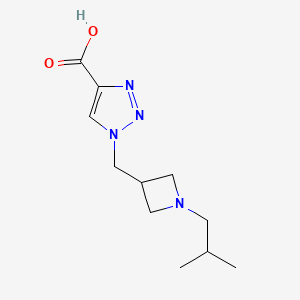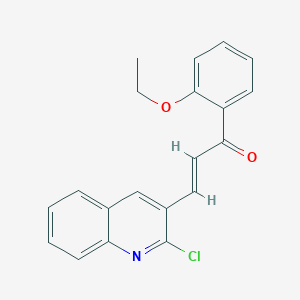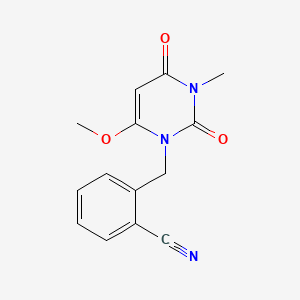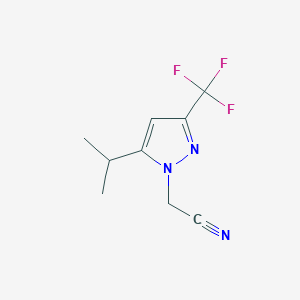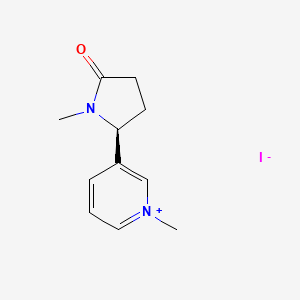
S-(-)-Cotinine Methiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(-)-Cotinine Methiodide: is a derivative of cotinine, which is a metabolite of nicotine. This compound is of interest due to its potential applications in various fields, including pharmacology and medicinal chemistry. It is known for its ability to interact with nicotinic acetylcholine receptors, making it a valuable tool in the study of nicotine addiction and its physiological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Cotinine Methiodide typically involves the methylation of S-(-)-cotinine. One common method is to react S-(-)-cotinine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol or ethanol, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
化学反应分析
Types of Reactions: S-(-)-Cotinine Methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methiodide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Produces cotinine N-oxide.
Reduction: Yields reduced cotinine derivatives.
Substitution: Results in various substituted cotinine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: S-(-)-Cotinine Methiodide is used as a reagent in organic synthesis, particularly in the preparation of other nicotine analogs and derivatives.
Biology: In biological research, this compound is used to study the interaction of nicotine and its metabolites with nicotinic acetylcholine receptors. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine.
Medicine: this compound has potential therapeutic applications in the treatment of nicotine addiction. It is also used in the development of drugs targeting nicotinic receptors.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and as a reference standard in analytical chemistry.
作用机制
S-(-)-Cotinine Methiodide exerts its effects by binding to nicotinic acetylcholine receptors. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling. The compound’s interaction with these receptors is crucial in understanding the mechanisms underlying nicotine addiction and its physiological effects .
相似化合物的比较
Nicotine: The parent compound from which cotinine is derived.
Cotinine: The primary metabolite of nicotine.
Nicotinic Acetylcholine Receptor Agonists: Compounds like varenicline and cytisine.
Uniqueness: Unlike nicotine, which has a broad range of effects, S-(-)-Cotinine Methiodide provides a more targeted approach to understanding the receptor interactions and physiological responses associated with nicotine use .
属性
分子式 |
C11H15IN2O |
|---|---|
分子量 |
318.15 g/mol |
IUPAC 名称 |
(5S)-1-methyl-5-(1-methylpyridin-1-ium-3-yl)pyrrolidin-2-one;iodide |
InChI |
InChI=1S/C11H15N2O.HI/c1-12-7-3-4-9(8-12)10-5-6-11(14)13(10)2;/h3-4,7-8,10H,5-6H2,1-2H3;1H/q+1;/p-1/t10-;/m0./s1 |
InChI 键 |
LCDWVEXBMLRVKV-PPHPATTJSA-M |
手性 SMILES |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)C.[I-] |
规范 SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


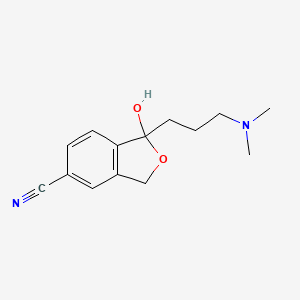
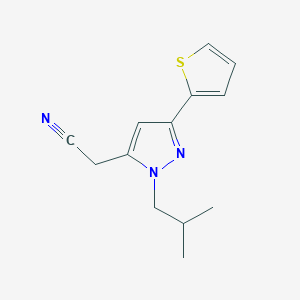
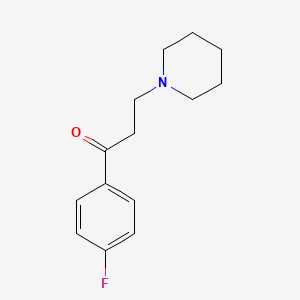
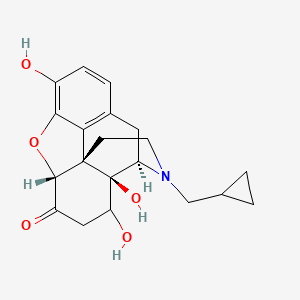
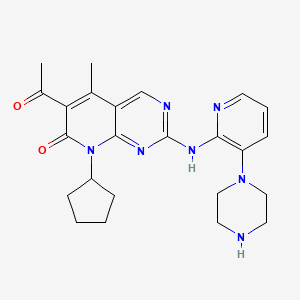
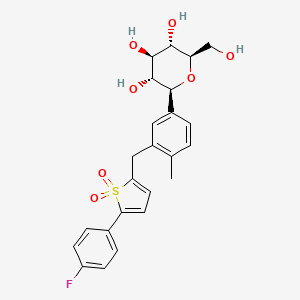
![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
